molecular formula C13H14ClN3O B6630853 2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone

2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone

Cat. No. B6630853
M. Wt: 263.72 g/mol
InChI Key: UPIARRWEWDORGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone is not fully understood. However, it has been suggested that it may act as a serotonin and dopamine receptor antagonist, which could explain its potential use in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone are still being studied. However, it has been shown to have an effect on neurotransmitter systems in the brain, which could be related to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. One limitation is that its mechanism of action is not fully understood, which could make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Another direction is to explore its use as a radioligand in PET imaging studies. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-13(18)17-7-5-16(6-8-17)12-4-2-1-3-11(12)10-15/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIARRWEWDORGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 17A is prepared according to the same procedure as that for 12A, using the following reactants: chloroacetyl chloride (670 μl, 8.4 mmol), 1-(2-cyanophenyl)piperazine (1.32 g, 7 mmol), calcium carbonate (2.1 g, 21 mmol), methyl ethyl ketone (30 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 μL
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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